molecular formula C19H22N2O2S B5879399 N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B5879399
M. Wt: 342.5 g/mol
InChI Key: KREXAFASIAWSFH-UHFFFAOYSA-N
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Description

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethyl-hydroxyphenyl group and a propan-2-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 5-ethyl-2-hydroxyaniline with isothiocyanate derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction may require a catalyst or a base to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide
  • N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13-5-10-17(22)16(11-13)20-19(24)21-18(23)15-8-6-14(7-9-15)12(2)3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXAFASIAWSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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